molecular formula C28H25O3P B13777312 5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide CAS No. 85718-29-2

5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide

Cat. No.: B13777312
CAS No.: 85718-29-2
M. Wt: 440.5 g/mol
InChI Key: YFGSFTDMHQFZBB-UHFFFAOYSA-N
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Description

5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes a dioxaphosphorinane ring substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide typically involves the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxaphosphorinane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of flame retardants and as an additive in polymer manufacturing.

Mechanism of Action

The mechanism of action of 5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The dioxaphosphorinane ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phosphorus Pentoxide (P4O10): A powerful desiccant and dehydrating agent.

    Phenazines: Known for their antimicrobial and antitumor properties.

    Pyridazines: Used in pharmaceuticals for their biological activities.

Uniqueness

5-(Phenylmethyl)-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

85718-29-2

Molecular Formula

C28H25O3P

Molecular Weight

440.5 g/mol

IUPAC Name

5-benzyl-2,4,6-triphenyl-1,3,5λ5-dioxaphosphinane 5-oxide

InChI

InChI=1S/C28H25O3P/c29-32(21-22-13-5-1-6-14-22)27(24-17-9-3-10-18-24)30-26(23-15-7-2-8-16-23)31-28(32)25-19-11-4-12-20-25/h1-20,26-28H,21H2

InChI Key

YFGSFTDMHQFZBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP2(=O)C(OC(OC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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